molecular formula C13H21NO4 B13704243 Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B13704243
M. Wt: 255.31 g/mol
InChI Key: FAFUJOBYMDCMGE-UHFFFAOYSA-N
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Description

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,6-tetrahydropyridine.

    Protection: The amine group of the tetrahydropyridine is protected using Boc anhydride in the presence of a base like triethylamine.

    Methylation: The protected intermediate is then methylated using methyl iodide or a similar methylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and receptors, facilitating the study of biochemical processes. The compound’s reactivity and structural features enable it to modulate various biological pathways, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in the study of Parkinson’s disease.

    Methyl 1-Boc-piperidine-4-carboxylate: A related compound with similar protecting group and ester functionalities.

Uniqueness

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both Boc and ester groups. This combination of features provides distinct reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 5-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h6-8H2,1-5H3

InChI Key

FAFUJOBYMDCMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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